

An In-depth Technical Guide to 4-Bromo-2,6-di-tert-butylphenol

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Compound of Interest

Compound Name: 4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302

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This document provides a detailed overview of the chemical and physical properties of **4-Bromo-2,6-di-tert-butylphenol**, a compound of interest for researchers, scientists, and professionals in the field of drug development.

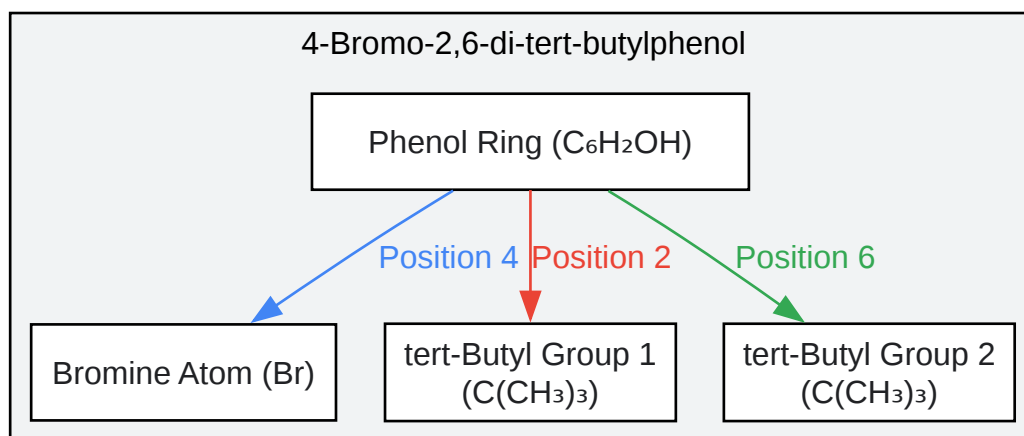
Core Compound Data

4-Bromo-2,6-di-tert-butylphenol is a substituted phenol that serves as a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ BrO	[1][2][3]
Molecular Weight	285.22 g/mol	[1][3]
Alternate Molecular Weight	285.23 g/mol	[2]
CAS Number	1139-52-2	[1]

Structural Information

The molecular structure of **4-Bromo-2,6-di-tert-butylphenol** is characterized by a central phenol ring substituted with a bromine atom and two tert-butyl groups. This arrangement of functional groups is critical to its chemical reactivity and physical properties.



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Caption: Logical relationship of the constituent parts of the **4-Bromo-2,6-di-tert-butylphenol** molecule.

This guide is intended for informational purposes for a technical audience. For detailed experimental protocols, please refer to the primary literature.

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References

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